molecular formula C11H7FO B011292 5-Fluoro-1-naphthaldehyde CAS No. 110931-86-7

5-Fluoro-1-naphthaldehyde

Cat. No. B011292
M. Wt: 174.17 g/mol
InChI Key: JJFWJEXWKQDOJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-Fluoro-1-naphthaldehyde often involves complex chemical reactions. For instance, the synthesis of related naphthalene derivatives involves multi-step processes including palladium-catalyzed cross-coupling reactions and the use of specific reagents like potassium tert-butoxide in toluene for cyclization reactions (Wang et al., 2011). Such methodologies indicate the complexity and precision required in synthesizing naphthaldehyde derivatives.

Molecular Structure Analysis

The molecular structure of 5-Fluoro-1-naphthaldehyde and its derivatives is crucial for their chemical behavior and properties. Naphthalimide derivatives, for example, are known for their multifunctional nature, as demonstrated by their ability to selectively react with various functional groups (Wang et al., 2018). The presence of the fluorine atom and the aldehyde group in the compound plays a significant role in its chemical and physical properties.

Chemical Reactions and Properties

Chemical reactions involving 5-Fluoro-1-naphthaldehyde are diverse and often lead to the formation of complex products. For instance, silver-catalyzed tandem synthesis has been used to create highly functionalized naphthyridines, showcasing the versatility of naphthaldehyde derivatives in chemical synthesis (Verma et al., 2013). Such reactions highlight the reactivity and potential of 5-Fluoro-1-naphthaldehyde in forming diverse chemical structures.

Physical Properties Analysis

The physical properties of 5-Fluoro-1-naphthaldehyde derivatives, such as fluorescence and crystal structure, are of considerable interest. For example, studies on naphthalimide-based fluorophore compounds have revealed significant insights into their crystal structure and optical properties, which are essential for potential applications in material sciences (Ren et al., 2019).

Chemical Properties Analysis

The chemical properties of 5-Fluoro-1-naphthaldehyde are characterized by its reactivity and potential to form various chemical bonds. Its derivatives have been utilized in the construction of complex molecules, such as those used in fluorescence sensing and molecular logic (Georgiev et al., 2017). These properties make it a valuable compound in the development of advanced materials and chemical sensors.

Scientific Research Applications

  • Fluorogenic Aldehyde in Aldol Reactions : A fluorogenic aldehyde bearing a 1,2,3-triazole moiety, related to 5-Fluoro-1-naphthaldehyde, has been developed for monitoring the progress of aldol reactions. This compound enhances fluorescence, making it a valuable tool for evaluating catalyst activities and reaction conditions (Guo & Tanaka, 2009).

  • Sensors and Molecular Recognition : 2-Hydroxy-1-naphthaldehyde, a closely related compound, serves as a versatile building block for the development of fluorescent chemosensors. These sensors are effective for detecting various cations, anions, and toxic species and have applications in supramolecular chemistry and molecular recognition (Das & Goswami, 2017).

  • Excited-State Intramolecular Proton Transfer : Investigations on the solvated 2-hydroxy-1-naphthaldehyde carbohydrazone system, another derivative, reveal its potential for excited-state intramolecular proton transfer fluorescence. This could guide the development of new sensors, nonlinear optical materials, and biochemical probes (Huang et al., 2022).

  • Biochemical and Pharmaceutical Research : Naphthalimide derivatives can effectively detect 5-formylpyrimidine by PAGE analysis and dot-blot assays, offering potential for future applications in biochemical and pharmaceutical research (Wang et al., 2018).

  • Synthesis of Fluorinated Naphthoic Acids : A study synthesized various mono- and difluorinated naphthoic acids, providing valuable structural units for biologically active compounds. This highlights the versatility of fluorinated naphthalene derivatives in medicinal chemistry (Tagat et al., 2002).

Safety And Hazards


  • Pictograms : GHS07 (Warning)

  • Hazard Statements : May cause skin irritation (H315), eye irritation (H319), or respiratory irritation (H335).

  • Precautionary Statements : Handle with care (P261), avoid inhaling vapors (P271), and use appropriate protective equipment (P280).


Future Directions

Research on 5-Fluoro-1-naphthaldehyde should focus on:



  • Elucidating its biological targets and potential applications.

  • Developing efficient synthetic routes.

  • Investigating its reactivity and stability under various conditions.


Please note that the information provided here is based on available data, and further exploration of scientific literature is recommended for a deeper understanding of this compound12.


properties

IUPAC Name

5-fluoronaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFWJEXWKQDOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559497
Record name 5-Fluoronaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1-naphthaldehyde

CAS RN

110931-86-7
Record name 5-Fluoronaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-1-naphthaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Sánchez-Sordo, A Chaves-Pouso, J Mateos-Gil… - Chem Catalysis, 2023 - cell.com
… Synthesized from 5-fluoro-1-naphthaldehyde according to general procedure A. After step 1, white solid obtained in 89% yield. In step 2, after 1 hour of reaction, yellow solid obtained in …
Number of citations: 1 www.cell.com

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